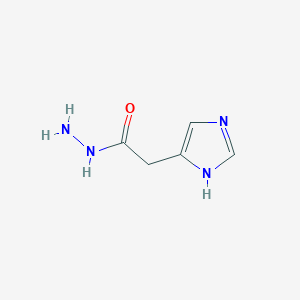
1H-Imidazole-5-aceticacid, hydrazide
Descripción
1H-Imidazole-5-acetic acid hydrazide is a heterocyclic compound featuring an imidazole ring conjugated with a hydrazide functional group. Hydrazides, in general, are pivotal intermediates in synthesizing heterocyclic compounds such as pyrazolines, triazoles, and oxadiazoles, which exhibit antimicrobial, anti-inflammatory, and antitubercular properties .
Propiedades
Número CAS |
858954-56-0 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C5H8N4O/c6-9-5(10)1-4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8)(H,9,10) |
Clave InChI |
HUTOFGUZEBJOFK-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)NN |
SMILES canónico |
C1=C(NC=N1)CC(=O)NN |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism and Conditions
The ester derivative of 1H-imidazole-5-acetic acid (e.g., methyl or tert-butyl ester) undergoes hydrolysis in the presence of excess hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol or water, with reaction times ranging from 24 to 48 hours. For example, 5-methyl-1H-imidazole-4-carboxylic acid hydrazide was synthesized by refluxing methyl 5-methyl-1H-imidazole-4-carboxylate with hydrazine hydrate in ethanol for 48 hours, achieving a 74% yield.
Table 1: Representative Hydrazinolysis Reactions
Advantages and Limitations
- Advantages : High yields, straightforward workup, and compatibility with diverse ester precursors.
- Limitations : Prolonged reaction times and the need for excess hydrazine, which requires careful handling due to toxicity.
Chlorination-Substitution Strategy
An alternative route involves the chlorination of imidazole acetic acid derivatives followed by displacement with hydrazine. This method is advantageous for introducing hydrazide groups at specific positions on the imidazole ring.
Key Steps and Protocols
- Chlorination : A precursor such as 2-(4-(4-fluorobenzylidene)-5-oxoimidazol-1-yl)acetic acid is treated with thionyl chloride or phosphorus oxychloride to generate the acyl chloride intermediate.
- Hydrazine Substitution : The chloro derivative reacts with hydrazine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), yielding the hydrazide. For instance, compound 4 (chloro derivative) was converted to hydrazide 8 with 68% efficiency.
Table 2: Chlorination-Substitution Examples
| Chloro Precursor | Reagent/Conditions | Yield (%) | Biological Activity (If Reported) | Source |
|---|---|---|---|---|
| 4-Chloroimidazolyl acetic acid | Hydrazine, DMF, 60°C, 6 h | 68 | Anti-inflammatory (ED₅₀: 12 mg/kg) |
Critical Analysis
- Advantages : Enables regioselective functionalization of the imidazole ring.
- Limitations : Requires hazardous chlorinating agents and stringent anhydrous conditions.
Solvent-Free N-Alkylation Approaches
Recent advancements emphasize eco-friendly protocols, such as solvent-free N-alkylation, to synthesize imidazole acetic acid derivatives.
Methodology Overview
Imidazole is alkylated with tert-butyl chloroacetate in the presence of potassium carbonate, yielding tert-butyl imidazol-1-yl-acetate. Subsequent hydrolysis in water and treatment with hydrochloric acid produces imidazol-1-yl-acetic acid hydrochloride, which can be converted to the hydrazide via hydrazine.
Table 3: Solvent-Free Synthesis Parameters
Environmental and Practical Benefits
- Eliminates toxic solvents like dichloromethane or DMF.
- Reduces purification steps, as products crystallize directly from aqueous mixtures.
Characterization and Quality Control
Robust analytical protocols ensure the identity and purity of 1H-imidazole-5-acetic acid hydrazide.
Spectroscopic Data
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to quantify purity, typically exceeding 98%.
Applications in Drug Development
1H-Imidazole-5-acetic acid hydrazide serves as a precursor for zoledronic acid (osteoporosis treatment) and antimicrobial agents. Derivatives exhibit notable bioactivity:
Análisis De Reacciones Químicas
1H-Imidazole-5-aceticacid, hydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: It can form hydrazones through condensation reactions with aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler imidazole compounds.
Aplicaciones Científicas De Investigación
1H-Imidazole-5-aceticacid, hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-5-aceticacid, hydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s hydrazide moiety is also known to form strong coordination complexes with metal ions, enhancing its biological activity .
Comparación Con Compuestos Similares
Key Observations :
Key Observations :
- Antimicrobial Activity: Benzoic and nicotinic acid hydrazides show broad-spectrum antimicrobial activity, often enhanced by metal complexation (e.g., Cu/Cd) .
- Toxicity : Isonicotinic acid hydrazide (INH) exemplifies the trade-off between efficacy and toxicity, causing acute liver injury in clinical use . Structural modifications in imidazole-based hydrazides might mitigate such risks.
Physicochemical Properties
Table 3: Physicochemical Data for Selected Hydrazides
Note: The hydrochloride salt of 1H-imidazole-5-acetic acid (CAS 3251-69-2) has a melting point of 127°C, suggesting that the free hydrazide may have distinct thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


